molecular formula C11H16N2 B12217979 4-(2-aminocyclopropyl)-N,N-dimethylaniline

4-(2-aminocyclopropyl)-N,N-dimethylaniline

Cat. No.: B12217979
M. Wt: 176.26 g/mol
InChI Key: RFXSQJLTKLMDQG-UHFFFAOYSA-N
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Description

4-(2-aminocyclopropyl)-N,N-dimethylaniline is an organic compound that features a cyclopropyl group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminocyclopropyl)-N,N-dimethylaniline typically involves the formation of the cyclopropyl group followed by its attachment to the aniline derivative. One common method involves the cyclopropanation of an appropriate precursor, followed by amination and subsequent methylation. The reaction conditions often require the use of catalysts and specific reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle the reagents and conditions required. The process is optimized to maximize yield and minimize by-products, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminocyclopropyl)-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-(2-aminocyclopropyl)-N,N-dimethylaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-(2-aminocyclopropyl)-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting its binding affinity and activity. The compound may also participate in electron transfer processes, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(2-aminocyclopropyl)aniline: Similar structure but lacks the dimethyl groups.

    N,N-dimethylaniline: Lacks the cyclopropyl group.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the aniline structure.

Uniqueness

4-(2-aminocyclopropyl)-N,N-dimethylaniline is unique due to the combination of the cyclopropyl group and the dimethylated aniline structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

4-(2-aminocyclopropyl)-N,N-dimethylaniline

InChI

InChI=1S/C11H16N2/c1-13(2)9-5-3-8(4-6-9)10-7-11(10)12/h3-6,10-11H,7,12H2,1-2H3

InChI Key

RFXSQJLTKLMDQG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC2N

Origin of Product

United States

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